

# Protocol for Assessing Skin Penetration of LEO 39652

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**LEO 39652** is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis.[1][2] The "dual-soft" nature of the compound is intended to ensure activity in the skin while minimizing systemic side effects through rapid metabolic inactivation upon entering circulation.[2][3] Understanding the skin penetration and local pharmacodynamics of **LEO 39652** is critical for evaluating its therapeutic potential. A key study indicated that a lack of clinical efficacy in atopic dermatitis patients was likely due to insufficient drug availability at the target site within the skin.

This document provides detailed protocols for assessing the skin penetration and pharmacodynamic activity of **LEO 39652**, primarily based on the methodologies of dermal open flow microperfusion (dOFM) and subsequent biomarker analysis. These protocols are intended to guide researchers in the preclinical and clinical evaluation of this and similar topical drug candidates.

# **Data Presentation**

Table 1: In Vivo Skin Penetration of LEO 39652 in Barrier-Impaired Human Skin (Example Data)



| Compound               | Dermal Interstitial Fluid<br>Concentration (nM) | Skin Punch Biopsy Concentration (nM) |
|------------------------|-------------------------------------------------|--------------------------------------|
| LEO 39652              | 33                                              | Data not publicly available          |
| LEO 29102 (Comparator) | 2100                                            | Data not publicly available          |

Note: The data presented is based on a study involving barrier-impaired human skin explants. The concentrations in skin punch biopsies were reported to be 7-33 fold higher than in the dermal interstitial fluid (dISF).[4] Specific quantitative values for skin punch biopsies are not publicly available.

Table 2: Pharmacodynamic Response to LEO 39652 in

**Human Skin Explants (Example Data)** 

| Treatment              | cAMP Level (pmol/mg<br>tissue) | Fold Change vs. Vehicle |
|------------------------|--------------------------------|-------------------------|
| Vehicle Control        | Data not publicly available    | 1.0                     |
| LEO 39652              | Data not publicly available    | No significant change   |
| LEO 29102 (Comparator) | Data not publicly available    | Significant increase    |

Note: A study reported that LEO 29102 produced elevated cAMP levels, while no evidence of target engagement (cAMP elevation) was observed with **LEO 39652**. Specific quantitative data is not publicly available.

# **Experimental Protocols**

# Protocol 1: In Vivo Assessment of LEO 39652 Skin Penetration using Dermal Open Flow Microperfusion (dOFM)

This protocol describes the use of dOFM to continuously sample **LEO 39652** from the dermal interstitial fluid (dISF) of living subjects, providing a direct measure of local drug concentration over time.



#### Materials:

- **LEO 39652** topical formulation (e.g., cream)
- dOFM probes
- Perfusion pump
- Fraction collector
- Physiological perfusion solution (e.g., sterile saline)
- Topical anesthetic cream (optional)
- Skin preparation materials (e.g., alcohol swabs)
- Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

#### Procedure:

- Subject Preparation:
  - Acquire informed consent from the subject.
  - Select and mark the treatment areas on the skin (e.g., forearm).
  - If required, apply a topical anesthetic to the probe insertion sites and wait for the recommended duration.
  - Cleanse the treatment and insertion sites with alcohol swabs and allow to air dry.
- dOFM Probe Insertion:
  - Under sterile conditions, insert the dOFM probe into the dermis at the designated site.
  - Secure the probe in place with a suitable dressing.
- System Equilibration:



- Connect the probe to the perfusion pump and fraction collector.
- Begin perfusing the probe with a physiological solution at a low flow rate (e.g., 0.1-10 μL/min) to allow for equilibration with the surrounding interstitial fluid.
- Topical Application of LEO 39652:
  - Apply a precise amount of the LEO 39652 formulation to the marked treatment area, ensuring even distribution.
- Sample Collection:
  - Collect the perfusate (now containing dISF) in fractions at predetermined time intervals (e.g., every 30-60 minutes) for a specified duration (e.g., 24 hours).
  - Store the collected samples at an appropriate temperature (e.g., -80°C) until analysis.
- Sample Analysis:
  - Analyze the concentration of LEO 39652 in the collected dISF samples using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- Data Analysis:
  - Plot the concentration of LEO 39652 in the dISF over time to generate a pharmacokinetic profile.
  - Calculate key pharmacokinetic parameters such as Cmax (maximum concentration),
     Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

# Protocol 2: Pharmacodynamic Assessment of LEO 39652 via cAMP Measurement in Skin Biopsies

This protocol details the measurement of cyclic adenosine monophosphate (cAMP) levels in skin biopsies as a pharmacodynamic marker of PDE4 inhibition.



#### Materials:

- LEO 39652 topical formulation
- Skin punch biopsy tool (e.g., 3-4 mm)
- Local anesthetic (e.g., lidocaine)
- Sterile surgical supplies
- Homogenizer
- · Reagents for cell lysis and protein extraction
- cAMP immunoassay kit (e.g., ELISA or chemiluminescent immunoassay)
- · Spectrophotometer or luminometer

#### Procedure:

- Topical Treatment:
  - Apply the LEO 39652 formulation and a vehicle control to separate, marked areas of the skin.
  - Allow the formulation to remain on the skin for a predetermined period.
- Skin Biopsy Collection:
  - Administer a local anesthetic at the biopsy sites.
  - Under sterile conditions, obtain full-thickness skin punch biopsies from the treated and control areas.
  - Immediately snap-freeze the biopsies in liquid nitrogen or place them in a suitable preservation medium and store at -80°C until analysis.
- Sample Preparation:



- Thaw the skin biopsies on ice.
- Weigh the tissue samples.
- Homogenize the tissue in a lysis buffer to release intracellular components.
- Centrifuge the homogenate to pellet cellular debris.
- Collect the supernatant containing the cell lysate.
- Determine the total protein concentration of the lysate for normalization.
- cAMP Measurement:
  - Perform a competitive immunoassay to quantify the concentration of cAMP in the cell lysates according to the manufacturer's instructions.
  - Briefly, this involves the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.
  - The signal generated is inversely proportional to the amount of cAMP in the sample.
- Data Analysis:
  - Construct a standard curve using known concentrations of cAMP.
  - Determine the cAMP concentration in the samples by interpolating from the standard curve.
  - Normalize the cAMP concentration to the total protein concentration for each sample (pmol cAMP/mg protein).
  - Compare the cAMP levels in the LEO 39652-treated biopsies to the vehicle-treated biopsies to determine the pharmacodynamic effect.

## **Visualizations**





Click to download full resolution via product page

Caption: PDE4 Inhibitor Signaling Pathway in Skin Cells.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. drughunter.com [drughunter.com]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Protocol for Assessing Skin Penetration of LEO 39652].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10824691#protocol-for-assessing-leo-39652-skin-penetration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com